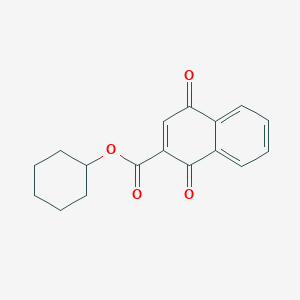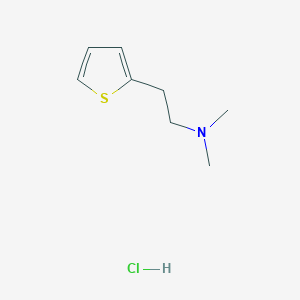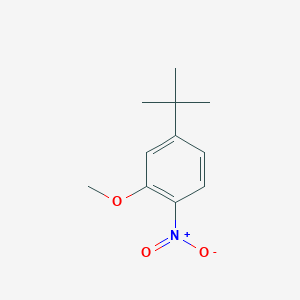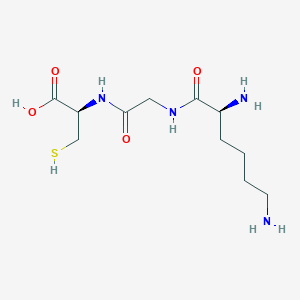
L-Lysylglycyl-L-cysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Lysylglycyl-L-cysteine is a tripeptide composed of three amino acids: lysine, glycine, and cysteine
准备方法
Synthetic Routes and Reaction Conditions
L-Lysylglycyl-L-cysteine can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. This involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is often employed, where the amino group of each amino acid is protected by an Fmoc group that can be removed under basic conditions. The synthesis proceeds as follows:
Attachment of the first amino acid: The C-terminal amino acid (L-cysteine) is attached to the resin.
Deprotection: The Fmoc group is removed using a base such as piperidine.
Coupling: The next amino acid (glycine) is activated and coupled to the deprotected amino group of the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for the addition of L-lysine.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods can be optimized for scalability and efficiency, often incorporating automated synthesizers and high-throughput purification techniques to meet the demands of commercial production.
化学反应分析
Types of Reactions
L-Lysylglycyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol group of cysteine can be oxidized to form disulfide bonds, which are crucial for the structural stability of proteins.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: The amino groups of lysine can participate in nucleophilic substitution reactions, forming amide bonds with carboxylic acids or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or molecular oxygen can be used under mild conditions to oxidize the thiol group.
Reduction: DTT or β-mercaptoethanol in aqueous buffer solutions are commonly used for reducing disulfide bonds.
Substitution: Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used to activate carboxylic acids for amide bond formation.
Major Products
Oxidation: Formation of disulfide-linked dimers or higher-order structures.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of amide-linked derivatives.
科学研究应用
L-Lysylglycyl-L-cysteine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and stability, particularly the role of disulfide bonds.
Medicine: Potential therapeutic applications due to its antioxidant properties, which can protect cells from oxidative stress.
Industrial: Utilized in the development of peptide-based materials and as a building block for more complex peptide structures.
作用机制
The mechanism of action of L-Lysylglycyl-L-cysteine involves its ability to form disulfide bonds through the thiol group of cysteine. This property is crucial for maintaining the structural integrity of proteins and peptides. Additionally, the lysine and glycine residues contribute to the overall stability and solubility of the compound. The molecular targets and pathways involved include interactions with other thiol-containing molecules and participation in redox reactions.
相似化合物的比较
L-Lysylglycyl-L-cysteine can be compared with other similar compounds such as:
L-cysteine: A single amino acid with a thiol group, primarily involved in redox reactions and protein structure.
L-methionine: Another sulfur-containing amino acid, but with a thioether group instead of a thiol group.
Glutathione: A tripeptide composed of glutamate, cysteine, and glycine, known for its antioxidant properties and role in cellular detoxification.
This compound is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties compared to other sulfur-containing peptides.
属性
CAS 编号 |
179034-18-5 |
|---|---|
分子式 |
C11H22N4O4S |
分子量 |
306.38 g/mol |
IUPAC 名称 |
(2R)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C11H22N4O4S/c12-4-2-1-3-7(13)10(17)14-5-9(16)15-8(6-20)11(18)19/h7-8,20H,1-6,12-13H2,(H,14,17)(H,15,16)(H,18,19)/t7-,8-/m0/s1 |
InChI 键 |
DKTNGXVSCZULPO-YUMQZZPRSA-N |
手性 SMILES |
C(CCN)C[C@@H](C(=O)NCC(=O)N[C@@H](CS)C(=O)O)N |
规范 SMILES |
C(CCN)CC(C(=O)NCC(=O)NC(CS)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



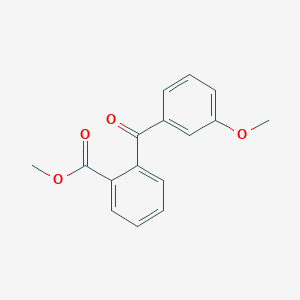
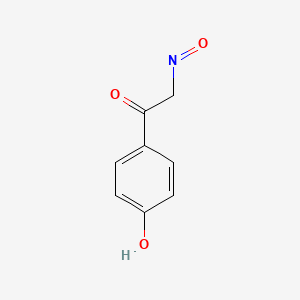
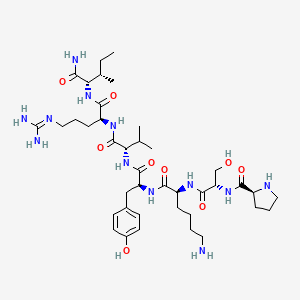
![N''-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}guanidine](/img/structure/B12557521.png)

![Dimethyl (3R)-3-[(ethoxycarbonyl)amino]hexanedioate](/img/structure/B12557524.png)

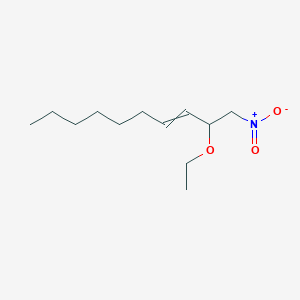
![3-[(3,3-Difluoroprop-2-EN-1-YL)oxy]-1,1-difluoroprop-1-ene](/img/structure/B12557552.png)
![2-Methyl-1-(3,6,6-trimethylbicyclo[3.1.0]hexan-3-yl)pent-1-en-3-ol](/img/structure/B12557557.png)
